Application Summary: 1-Chloro-3,5-dinitrobenzene is utilized in organic chemistry for nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the nitro groups which activate the chloro group for displacement .
Methods and Procedures: The compound is typically reacted with nucleophiles like amines or alkoxides in a solvent such as ethanol at room temperature. The presence of the nitro groups significantly increases the rate of reaction compared to unsubstituted chlorobenzene .
Results and Outcomes: The reactions often yield high conversion rates and selectivity for the desired substitution products. The activating influence of the nitro groups can increase the reaction rate by a factor of at least 10^8 compared to chlorobenzene .
Application Summary: In pharmaceutical research, 1-Chloro-3,5-dinitrobenzene serves as an intermediate in the synthesis of various drugs due to its reactivity and the ability to introduce functional groups through substitution reactions .
Methods and Procedures: It is used as a building block where the chloro group is replaced with pharmacophore groups in controlled reactions, often under mild conditions to maintain the integrity of sensitive drug molecules .
Results and Outcomes: The compound has been instrumental in the development of new drug candidates, with specific transformations being key steps in the synthesis of complex molecules .
Application Summary: In material science, 1-Chloro-3,5-dinitrobenzene is used to synthesize advanced materials, including polymers and resins, where the nitro groups can be further modified to impart desired properties .
Methods and Procedures: The compound undergoes various polymerization reactions, often serving as a cross-linking agent due to its bifunctional nature .
Results and Outcomes: The resulting materials exhibit enhanced characteristics such as thermal stability and chemical resistance, attributable to the robustness imparted by the nitro-substituted benzene ring .
Application Summary: 1-Chloro-3,5-dinitrobenzene is used in analytical chemistry as a standard for spectroscopic analysis due to its distinct absorbance properties .
Methods and Procedures: It is often used in UV-visible spectrophotometry for quantitative measurements, where its absorbance at specific wavelengths is correlated with concentration .
Results and Outcomes: The compound provides reliable calibration curves for the determination of other substances, with high precision and accuracy in the analytical results .
Application Summary: Environmental science research utilizes 1-Chloro-3,5-dinitrobenzene to study the persistence and degradation of nitroaromatic compounds in the environment .
Methods and Procedures: The compound is monitored in various environmental matrices, such as water, soil, and air, to understand its behavior and breakdown products .
Results and Outcomes: Studies have shown that nitroaromatic compounds like 1-Chloro-3,5-dinitrobenzene can be persistent pollutants, with potential mutagenic and carcinogenic effects .
Application Summary: In biochemistry, 1-Chloro-3,5-dinitrobenzene is used to investigate the mechanisms of enzyme inhibition and protein modification due to its reactivity with biological thiols .
Methods and Procedures: The compound is used to alkylate cysteine residues in proteins, which can be monitored through various biochemical assays to study enzyme function and structure .
Results and Outcomes: Research has demonstrated that 1-Chloro-3,5-dinitrobenzene can serve as an effective probe for studying protein dynamics and interactions, providing insights into enzyme mechanisms .
Application Summary: 1-Chloro-3,5-dinitrobenzene is used in the synthesis of dyes and pigments, where it acts as an intermediate for creating color compounds .
Methods and Procedures: The compound undergoes further nitration and reduction processes to introduce various chromophores and auxochromes, which are essential for the color properties of dyes .
Results and Outcomes: The synthesized dyes and pigments have been applied in textiles and inks, offering a range of colors and fastness properties suitable for industrial applications .
Application Summary: In the agricultural sector, 1-Chloro-3,5-dinitrobenzene serves as a precursor in the synthesis of certain pesticides and herbicides .
Methods and Procedures: The compound’s reactivity allows for the introduction of various functional groups that are effective in controlling pests and weeds .
Results and Outcomes: The resulting agrochemicals exhibit potent activity against a variety of agricultural pests and weeds, contributing to increased crop yields .
Application Summary: Although controversial, 1-Chloro-3,5-dinitrobenzene has been studied for its potential use in chemical warfare agent synthesis due to its high reactivity .
Methods and Procedures: The compound can be used to synthesize more complex molecules that have been evaluated for their toxicity and potential as chemical warfare agents .
Application Summary: 1-Chloro-3,5-dinitrobenzene is involved in the production of photographic chemicals, where it contributes to the development process of photographic films .
Methods and Procedures: It is used to create compounds that are sensitive to light and can capture images upon exposure .
Results and Outcomes: The chemicals derived from 1-Chloro-3,5-dinitrobenzene are crucial for producing high-quality photographic images with excellent resolution and contrast .
Application Summary: The compound is also used in the formulation of corrosion inhibitors, which protect metals and alloys from corrosion .
Methods and Procedures: 1-Chloro-3,5-dinitrobenzene is incorporated into coatings or additives that prevent oxidative degradation of metal surfaces .
Results and Outcomes: These inhibitors extend the lifespan of metal components and structures, especially in harsh environmental conditions .
Application Summary: 1-Chloro-3,5-dinitrobenzene is used in toxicological studies to understand the mutagenic and carcinogenic effects of nitroaromatic compounds .
Methods and Procedures: The compound is subjected to various bioassays and animal studies to evaluate its impact on genetic material and its potential to cause cancer .
Results and Outcomes: Findings from these studies contribute to the risk assessment and regulation of chemicals, ensuring public health and safety .
1-Chloro-3,5-dinitrobenzene is an aromatic compound with the molecular formula . It is characterized by a chlorine atom and two nitro groups located at the 3 and 5 positions of the benzene ring. This compound is part of the dinitrochlorobenzene family, which are known for their diverse chemical reactivity and applications in various fields, including organic synthesis and materials science.
These reactions lead to a variety of products, including substituted aromatic compounds, amines, and carboxylic acids .
The synthesis of 1-chloro-3,5-dinitrobenzene typically involves nitration reactions. A common method includes:
1-Chloro-3,5-dinitrobenzene has various applications across multiple fields:
Studies have shown that 1-chloro-3,5-dinitrobenzene interacts with nucleophiles through mechanisms typical of electrophilic aromatic substitution. These interactions are crucial in understanding its reactivity and potential applications in medicinal chemistry. The compound's dual reactivity has been explored in various studies focusing on its behavior in nucleophilic aromatic substitution reactions .
1-Chloro-3,5-dinitrobenzene can be compared with several similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-Chloro-2,4-dinitrobenzene | Nitro groups at positions 2 and 4 | Different reactivity due to nitro group positioning |
| 1,3-Dinitrobenzene | Lacks chlorine and methyl groups | Exhibits different chemical behavior |
| 2-Chloro-1-methyl-3,5-dinitrobenzene | Chlorine at position 2 | Influences its chemical properties significantly |
These compounds share similar functional groups but differ in their reactivity profiles and applications due to variations in substituent positions on the benzene ring .
1-Chloro-3,5-dinitrobenzene exhibits a molecular formula of C₆H₃ClN₂O₄ with a molecular weight of 202.55 grams per mole [1]. The compound features a benzene ring substituted with one chlorine atom at position 1 and two nitro groups at positions 3 and 5, creating a symmetrical meta-dinitro arrangement [1] [2]. The molecular structure demonstrates achiral stereochemistry with zero defined stereocenters and no optical activity [2].
The exact mass of the compound is 201.9781343 Daltons, with a monoisotopic mass of 201.978134 grams per mole [1] [2]. The topological polar surface area measures 91.6 square angstroms, indicating significant polarity from the nitro substituents [1]. The compound contains 13 heavy atoms arranged in a single covalently-bonded unit with zero rotatable bonds, reflecting the rigid aromatic structure [1].
Crystallographic studies of related chlorodinitrobenzene compounds reveal complex polymorphic behavior and varied crystal packing arrangements [3]. The systematic investigation of chloronitrobenzene derivatives demonstrates that functional group interactions and steric requirements significantly influence solid-state structures [3]. The crystalline state exhibits specific packing motifs determined by intermolecular interactions between the electron-withdrawing nitro groups and the halogen substituent [3].
The melting point of 1-Chloro-3,5-dinitrobenzene is established at 176°C, representing the temperature at which the solid crystalline form transitions to the liquid phase [4] [5] [6]. This relatively high melting point reflects the strong intermolecular forces present in the crystal lattice, primarily arising from the electron-withdrawing nature of both the chlorine and nitro substituents.
The boiling point occurs at 285°C under standard atmospheric pressure conditions [4] [5] [6]. This elevated boiling temperature indicates substantial intermolecular interactions in the liquid phase and the significant energy required for vapor formation. The difference between melting and boiling points spans 109°C, suggesting a stable liquid phase range suitable for various chemical applications.
The flash point is recorded at 126°C, representing the lowest temperature at which vapor concentrations can form ignitable mixtures with air [4] [5] [6]. This parameter is crucial for understanding the thermal behavior and handling requirements of the compound.
| Property | Temperature (°C) | Reference |
|---|---|---|
| Melting Point | 176 | [4] [5] [6] |
| Boiling Point | 285 | [4] [5] [6] |
| Flash Point | 126 | [4] [5] [6] |
The density of 1-Chloro-3,5-dinitrobenzene is measured at 1.619 grams per cubic centimeter at room temperature [4] [5] [6]. This relatively high density compared to simple aromatic compounds reflects the presence of heavy substituents, particularly the chlorine atom and the dense nitro groups containing nitrogen and oxygen atoms.
Solubility characteristics demonstrate selective dissolution behavior dependent on solvent polarity and hydrogen bonding capacity [6] [7]. The compound exhibits slight solubility in chloroform and methanol, indicating limited interaction with both halogenated and protic solvents [4] [6]. Complete insolubility in water reflects the compound's hydrophobic nature and lack of hydrogen bond donor groups [6].
The compound shows solubility in ethanol and diethyl ether, suggesting compatibility with moderately polar organic solvents [6]. The calculated partition coefficient indicates moderate lipophilicity, with an XLogP3 value of 2.3 [1]. This parameter suggests preferential distribution toward organic phases over aqueous environments.
| Solvent | Solubility | Reference |
|---|---|---|
| Water | Insoluble | [6] |
| Ethanol | Soluble | [6] |
| Diethyl Ether | Soluble | [6] |
| Chloroform | Slightly Soluble | [4] [6] |
| Methanol | Slightly Soluble | [4] [6] |
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shift patterns [8]. The aromatic protons appear in the downfield region typical of electron-deficient benzene derivatives, with the meta-substitution pattern creating distinctive coupling patterns [8]. The presence of electron-withdrawing nitro groups significantly deshields the aromatic protons, resulting in chemical shifts at approximately 8.0-8.3 parts per million [9] [10].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon framework with characteristic chemical shifts influenced by the electron-withdrawing substituents [11]. The nitro-bearing carbons appear significantly downfield due to the strong electron-withdrawing effect of the nitro groups [11]. The chlorine-substituted carbon shows intermediate deshielding consistent with halogen substitution patterns [11].
Infrared spectroscopy demonstrates characteristic absorption bands corresponding to functional group vibrations [8] [10]. Strong absorption bands appear in the 1300-1600 wavenumber region, corresponding to nitro group stretching vibrations [8] [10]. The asymmetric and symmetric nitro stretches provide definitive identification of the dinitro substitution pattern [8] [10].
Aromatic carbon-hydrogen stretching appears in the 3000-3100 wavenumber region, while carbon-carbon aromatic stretching occurs around 1450-1600 wavenumbers [8] [10]. The carbon-chlorine stretching vibration contributes to the fingerprint region below 1000 wavenumbers [8] [10].
Mass spectrometric analysis reveals characteristic fragmentation pathways typical of nitroaromatic compounds [8] [12]. The molecular ion peak appears at mass-to-charge ratio 202, corresponding to the molecular weight of the intact molecule [8]. Isotope pattern analysis confirms the presence of chlorine through the characteristic 3:1 ratio of molecular ions differing by two mass units [8].
Primary fragmentation involves loss of nitro groups, producing fragment ions at mass-to-charge ratios corresponding to sequential nitro group elimination [12]. The loss of nitrogen dioxide (46 mass units) represents a common fragmentation pathway for nitroaromatic compounds [12]. Further fragmentation can produce ions at mass-to-charge ratio 30, corresponding to nitric oxide formation [12].
The base peak typically corresponds to the most stable fragment ion formed through favorable rearrangement processes [8]. Chlorine loss and retention patterns provide additional structural information, with preferential retention of chlorine in certain fragment ions due to the strength of the carbon-chlorine bond compared to carbon-nitrogen bonds in nitro groups [12].
Secondary fragmentation produces smaller aromatic fragments, including tropylium-type ions at mass-to-charge ratio 77, representing cycloheptatrienyl cation formation through ring expansion mechanisms [12]. The mass spectrum provides definitive molecular weight confirmation and structural elucidation through characteristic fragmentation patterns [8].
| Fragment Ion (m/z) | Assignment | Process |
|---|---|---|
| 202 | [M]+ | Molecular Ion |
| 156 | [M-NO₂]+ | Nitro Group Loss |
| 110 | [M-2NO₂]+ | Double Nitro Loss |
| 77 | [C₆H₅]+ | Aromatic Fragment |
| 46 | [NO₂]+ | Nitro Group Ion |
| 30 | [NO]+ | Nitric Oxide Ion |
The synthesis of 1-Chloro-3,5-dinitrobenzene occurs through the nitration of chlorobenzene using mixed acid, which consists of concentrated nitric acid and sulfuric acid [1] [2]. The reaction mechanism follows a classic electrophilic aromatic substitution pathway where the nitronium ion (NO₂⁺) acts as the electrophile [1] [2] [3].
The formation of the nitronium ion occurs through the protonation of nitric acid by sulfuric acid, resulting in the loss of a water molecule [1] [2] [4]. The reaction can be represented as:
HNO₃ + H₂SO₄ → NO₂⁺ + HSO₄⁻ + H₂O [2] [4]
The nitronium ion subsequently attacks the chlorobenzene ring, with the chlorine atom directing the electrophile to the ortho and para positions [1] [2] [5]. However, due to steric hindrance and electronic effects, the meta position becomes favored for further nitration, leading to the formation of 1-Chloro-3,5-dinitrobenzene [6] [7].
The chlorine atom in chlorobenzene exhibits dual characteristics: it acts as an electron-withdrawing group through the sigma bond system while being ortho-para directing through lone pair donation [8] [3]. This deactivating effect makes the nitration reaction slower compared to benzene but maintains regioselectivity [8] [9].
Modern nitration processes have achieved significant optimization through precise control of reaction parameters [10] [11] [12]. Temperature optimization studies demonstrate that reaction temperatures between 50-100°C provide optimal conversion rates while maintaining selectivity [10] [11] [13]. Research indicates that temperatures above 80°C can lead to oxidative side reactions and decomposition of nitric acid [10] [12].
The molar ratio of nitric acid to sulfuric acid significantly influences the reaction outcome [11] [12] [14]. Studies show that ratios ranging from 1:1 to 1:10 (HNO₃:H₂SO₄) provide optimal results, with higher sulfuric acid concentrations (85-92%) enhancing nitronium ion formation [11] [14] [15]. The concentration of sulfuric acid directly correlates with the conversion of nitric acid to the active nitronium species [14] [15].
Microreactor technology has revolutionized nitration processes by providing enhanced heat transfer and mixing efficiency [11] [12] [16]. Studies demonstrate that microreactors can reduce reaction times from hours to minutes while achieving conversion rates of 97-99% and selectivity greater than 96.5% [11] [12]. The residence time in microreactors ranges from 30-120 seconds compared to 2-4 hours in traditional batch reactors [11] [12].
Flow rate optimization in continuous systems shows that higher flow rates improve mass transfer and mixing, particularly important for heterogeneous nitration reactions [10] [12]. Temperature control precision in microreactors allows operation at lower temperatures (50-65°C) while maintaining high conversion rates [10] [11].
Industrial production of dinitrobenzene compounds, including 1-Chloro-3,5-dinitrobenzene, primarily employs continuous nitration processes using mixed acid systems [17] [18] [19]. Large-scale manufacturing requires careful management of the highly exothermic nature of nitration reactions, with heat generation ranging from -73 to -253 kJ/mol [10] [20].
Modern industrial processes utilize multi-stage reactor systems to control temperature and ensure complete conversion [18] [19] [21]. The process typically involves continuous addition of chlorobenzene to preheated mixed acid in temperature-controlled reactors [18] [21]. Industrial facilities report annual production volumes in the range of 70,000-72,000 pounds for dinitrobenzene compounds [22] [19].
Continuous flow processing offers significant advantages over batch operations, including improved safety through reduced inventory holding, better temperature control, and enhanced product consistency [10] [23]. Industrial microreactor systems can achieve space-time yields exceeding 1,900 kg L⁻¹ day⁻¹ [10].
The integration of heat recovery systems in industrial plants allows utilization of the exothermic reaction heat for process optimization [21]. Advanced process control systems monitor temperature, pressure, and composition in real-time to maintain optimal reaction conditions [21].
Product purification begins with separation of the organic phase from the spent acid using conventional liquid-liquid separation techniques [24] [25]. The crude product typically contains unreacted starting materials, isomeric byproducts, and acid residues that require systematic removal [24] [26].
Initial purification involves washing with water to remove residual acids, followed by drying with calcium chloride or other desiccants to eliminate moisture [24] [27]. The wet organic product requires careful drying as water content significantly affects subsequent purification steps [24].
Crystallization represents the primary purification method for 1-Chloro-3,5-dinitrobenzene [24] [26]. The process involves dissolving the crude product in hot alcohol, followed by controlled cooling to precipitate pure crystals [24]. Multiple recrystallization cycles can achieve purities exceeding 95% [24] [26].
Vacuum distillation provides an alternative purification approach, particularly effective for removing volatile impurities and achieving high-purity products [26] [28]. The distillation process requires careful temperature control to prevent decomposition of the nitro compound [26].
Directional freezing techniques have been employed for high-purity applications, involving controlled solidification with moving temperature gradients to achieve zone refining effects [26]. This method can achieve research-grade purity levels but requires specialized equipment [26].
Industrial yield enhancement strategies focus on optimizing reaction conversion and minimizing side product formation [29] [30]. Studies report that optimal conditions can achieve yields of 97-98% in industrial operations, with continuous processes generally outperforming batch systems [31] [11] [32].